molecular formula C5H2Cl3N3O2 B12862234 2,3,6-Trichloro-5-nitropyridin-4-amine

2,3,6-Trichloro-5-nitropyridin-4-amine

Cat. No.: B12862234
M. Wt: 242.44 g/mol
InChI Key: IUOKCQUMEPABFH-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-nitropyridin-4-amine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₅H₂Cl₃N₃O₂ and a molecular weight of 237.45 g/mol. The compound’s three chlorine atoms at positions 2, 3, and 6, combined with a nitro group at position 5, create a highly electron-deficient aromatic system, which likely enhances its reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C5H2Cl3N3O2

Molecular Weight

242.44 g/mol

IUPAC Name

2,3,6-trichloro-5-nitropyridin-4-amine

InChI

InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10)

InChI Key

IUOKCQUMEPABFH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be further oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2,3,6-trisubstituted pyridines.

    Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.

    Oxidation: Formation of pyridine derivatives with additional functional groups.

Scientific Research Applications

2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
2,3,6-Trichloro-5-nitropyridin-4-amine Cl: 2,3,6; NO₂: 5; NH₂: 4 C₅H₂Cl₃N₃O₂ 237.45 High electron withdrawal; potential steric hindrance from three Cl atoms.
2-Chloro-5-nitropyridin-4-amine Cl: 2; NO₂: 5; NH₂: 4 C₅H₄ClN₃O₂ 173.56 Single Cl reduces steric effects; exhibits N–H···O and N–H···Cl hydrogen bonds.
3-Chloro-5-nitropyridine-4-amine Cl: 3; NO₂: 5; NH₂: 4 C₅H₄ClN₃O₂ 173.56 Cl at position 3 alters electronic distribution; similar hydrogen bonding.
2,6-Dichloro-3-nitropyridin-4-amine Cl: 2,6; NO₂: 3; NH₂: 4 C₅H₃Cl₂N₃O₂ 208.00 Nitro at position 3; reduced steric bulk compared to trichloro analog.
2,4,6-Trichloro-5-nitropyrimidine Cl: 2,4,6; NO₂: 5 (pyrimidine) C₄Cl₃N₃O₂ 224.41 Pyrimidine core; higher nitrogen content influences reactivity.

Key Observations :

  • Electron-withdrawing effects: The trichloro-nitro substitution in the target compound creates a stronger electron-deficient ring compared to mono- or dichloro analogs, favoring electrophilic substitution at specific positions.
  • Steric hindrance: Three chlorine atoms at positions 2, 3, and 6 may limit accessibility for reactions at the 4-amino group, unlike less-substituted analogs .
  • Hydrogen bonding : Compounds like 2-chloro-5-nitropyridin-4-amine form intermolecular N–H···O and N–H···Cl bonds, stabilizing crystal structures . The trichloro derivative’s additional Cl atoms may alter packing efficiency.

Physical and Spectral Properties

  • Solubility: Increased chlorine content in the target compound likely reduces solubility in polar solvents compared to mono- or dichloro analogs.
  • Crystallography : Structural analogs (e.g., 2-chloro-5-nitropyridin-4-amine) form hydrogen-bonded chains along crystal axes . The trichloro derivative’s packing may differ due to steric clashes.
  • Spectroscopy: Nitro and amino groups in all analogs result in characteristic IR peaks near 1550 cm⁻¹ (NO₂ asymmetric stretch) and 3300–3500 cm⁻¹ (N–H stretches).

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